molecular formula C23H21N3O B4630691 7-{[(3,4-DIMETHYLPHENYL)AMINO](PYRIDIN-3-YL)METHYL}QUINOLIN-8-OL

7-{[(3,4-DIMETHYLPHENYL)AMINO](PYRIDIN-3-YL)METHYL}QUINOLIN-8-OL

Cat. No.: B4630691
M. Wt: 355.4 g/mol
InChI Key: CASMHCYOFNJALE-UHFFFAOYSA-N
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Description

7-{(3,4-DIMETHYLPHENYL)AMINOMETHYL}QUINOLIN-8-OL is a complex organic compound that belongs to the class of quinoline derivatives. This compound is characterized by the presence of a quinoline core structure, which is a bicyclic aromatic system consisting of a benzene ring fused to a pyridine ring. The compound also features a dimethylphenylamino group and a pyridinylmethyl group attached to the quinoline core. These structural features contribute to its unique chemical and physical properties, making it a subject of interest in various fields of scientific research.

Scientific Research Applications

7-{(3,4-DIMETHYLPHENYL)AMINOMETHYL}QUINOLIN-8-OL has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Explored as a potential therapeutic agent for the treatment of various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-{(3,4-DIMETHYLPHENYL)AMINOMETHYL}QUINOLIN-8-OL typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent such as nitrobenzene.

    Introduction of the Dimethylphenylamino Group: The dimethylphenylamino group can be introduced through a nucleophilic aromatic substitution reaction, where a suitable precursor such as 3,4-dimethylaniline reacts with the quinoline core.

    Attachment of the Pyridinylmethyl Group: The pyridinylmethyl group can be attached through a Friedel-Crafts alkylation reaction, where pyridine is alkylated with a suitable alkylating agent in the presence of a Lewis acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

7-{(3,4-DIMETHYLPHENYL)AMINOMETHYL}QUINOLIN-8-OL can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of quinoline N-oxide derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced quinoline derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups such as halogens, nitro groups, or alkyl groups are introduced.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenation using chlorine or bromine in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Quinoline N-oxide derivatives.

    Reduction: Reduced quinoline derivatives.

    Substitution: Halogenated or alkylated quinoline derivatives.

Mechanism of Action

The mechanism of action of 7-{(3,4-DIMETHYLPHENYL)AMINOMETHYL}QUINOLIN-8-OL involves its interaction with specific molecular targets and pathways. For example, in its potential anticancer activity, the compound may inhibit the activity of certain enzymes involved in cell proliferation and survival, leading to apoptosis (programmed cell death) of cancer cells. The exact molecular targets and pathways can vary depending on the specific biological context and the type of cells or organisms being studied.

Comparison with Similar Compounds

Similar Compounds

    Quinoline: The parent compound of the quinoline family, known for its antimicrobial and antimalarial properties.

    Ciprofloxacin: A quinolone antibiotic used to treat bacterial infections.

    Nalidixic Acid: An early quinolone antibiotic with activity against Gram-negative bacteria.

Uniqueness

7-{(3,4-DIMETHYLPHENYL)AMINOMETHYL}QUINOLIN-8-OL is unique due to its specific structural features, such as the presence of both dimethylphenylamino and pyridinylmethyl groups. These features contribute to its distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

7-[(3,4-dimethylanilino)-pyridin-3-ylmethyl]quinolin-8-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N3O/c1-15-7-9-19(13-16(15)2)26-21(18-6-3-11-24-14-18)20-10-8-17-5-4-12-25-22(17)23(20)27/h3-14,21,26-27H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CASMHCYOFNJALE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(C2=CN=CC=C2)C3=C(C4=C(C=CC=N4)C=C3)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
7-{[(3,4-DIMETHYLPHENYL)AMINO](PYRIDIN-3-YL)METHYL}QUINOLIN-8-OL
Reactant of Route 2
7-{[(3,4-DIMETHYLPHENYL)AMINO](PYRIDIN-3-YL)METHYL}QUINOLIN-8-OL
Reactant of Route 3
7-{[(3,4-DIMETHYLPHENYL)AMINO](PYRIDIN-3-YL)METHYL}QUINOLIN-8-OL
Reactant of Route 4
Reactant of Route 4
7-{[(3,4-DIMETHYLPHENYL)AMINO](PYRIDIN-3-YL)METHYL}QUINOLIN-8-OL
Reactant of Route 5
7-{[(3,4-DIMETHYLPHENYL)AMINO](PYRIDIN-3-YL)METHYL}QUINOLIN-8-OL
Reactant of Route 6
7-{[(3,4-DIMETHYLPHENYL)AMINO](PYRIDIN-3-YL)METHYL}QUINOLIN-8-OL

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